1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Description
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative characterized by a phenyl group at the 1-position, methyl substituents at the 3- and 5-positions, and an acetyl group at the 4-position of the pyrazole ring. Its synthesis involves the acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using acetyl chloride in the presence of SiO₂-H₂SO₄ (SSA) as a catalyst. This reaction proceeds at 100 °C for 3 hours, yielding 79% of the product with a melting point of 56 °C. The IR spectrum confirms the presence of a carbonyl group (C=O stretch at 1646 cm⁻¹) and aromatic C=N/C=C bonds (1597 and 1554 cm⁻¹) .
Properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPRELHKWHPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345901 | |
| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1210-43-1 | |
| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .
Agricultural Applications
In agriculture, this compound has been explored as a potential pesticide or herbicide. Its ability to disrupt metabolic pathways in pests can lead to effective pest management strategies.
Pest Resistance
Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides .
Material Science
The compound's unique chemical structure also opens avenues in material science. It can be utilized in synthesizing novel materials with specific properties.
Polymerization
Research has shown that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The introduction of electron-withdrawing groups (e.g., nitro in ) shifts the C=O IR stretch to higher frequencies (~1690–1740 cm⁻¹) compared to the parent compound (1646 cm⁻¹), indicating reduced electron density at the carbonyl group .
- Thermal Stability : The diazenyl-nitro derivative exhibits a significantly higher melting point (180 °C) than the parent compound (56 °C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Synthetic Flexibility : Derivatives with sulfur (e.g., thioether in ) or fluorine (e.g., difluorophenyl in ) substituents highlight the adaptability of pyrazole scaffolds for targeted applications .
Computational and Structural Insights
For instance, the methoxy-diphenyl derivative was characterized using NMR and IR, demonstrating the utility of spectroscopic methods in structural validation .
Biological Activity
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, known by its CAS number 1210-43-1, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- CAS Number : 1210-43-1
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored, leading to derivatives with enhanced biological profiles.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have reported:
- Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 62.5 | Antimicrobial |
| Fluconazole | 15.62 | Antifungal |
These results suggest that the pyrazole ring enhances the antimicrobial activity of derivatives through specific interactions with microbial targets .
Anti-inflammatory Activity
The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase.
- Apoptosis Induction : Increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various bacterial strains. The results indicated that modifications to the phenyl group significantly affected antimicrobial potency .
- Anti-inflammatory Studies : In vivo models demonstrated a reduction in edema when treated with pyrazole derivatives, indicating their potential use in inflammatory conditions .
Q & A
Q. What are the optimized synthetic routes for 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and how can reaction yields be improved?
The compound is commonly synthesized via Friedel-Crafts acylation of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride using SiO₂-H₂SO₄ as a heterogeneous acid catalyst. Key parameters include:
- Catalyst loading : 1 g of SiO₂-H₂SO₄ per 10 mL of pyrazole derivative .
- Stoichiometry : 1.2 equivalents of acetyl chloride to ensure complete acylation .
- Reaction conditions : Heating at 100°C for 3 hours, followed by quenching with 1M KOH and extraction with dichloromethane (DCM) . Yield improvements (typically 70–79%) can be achieved by optimizing solvent polarity, using microwave-assisted heating, or substituting SiO₂-H₂SO₄ with Lewis acids like AlCl₃ (though purity may vary). Post-synthesis purification via column chromatography is recommended for isolating the acylated product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1646 cm⁻¹, C=N at ~1597 cm⁻¹) .
- ¹H NMR : Peaks at δ 2.53–2.59 ppm (6H, methyl groups) and δ 7.51–8.33 ppm (aromatic protons) confirm substituent positions .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 397.81 for derivatives) validate molecular weight . Cross-referencing with computational simulations (e.g., density functional theory for IR/NMR predictions) enhances accuracy .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?
SC-XRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps include:
- Data collection : Monochromatic X-rays (e.g., Mo-Kα radiation) and multi-scan absorption corrections (e.g., SADABS) .
- Refinement parameters : Monitor R values (R₁ < 0.05 for high-quality data) and residual electron density to address disorder or twinning . Example: A derivative crystallized in the monoclinic P2₁/c space group with unit cell parameters a = 5.3937 Å, b = 20.237 Å, and β = 95.144° was refined to wR(F²) = 0.103 .
Q. What computational strategies are suitable for studying ligand-receptor interactions involving this compound?
- Molecular docking : Use AutoDock Vina with the following workflow:
- Prepare the ligand: Optimize 3D geometry using Gaussian (B3LYP/6-31G*) and generate .pdbqt files .
- Receptor grid setup: Define binding pockets based on crystallographic data (e.g., PDB entries for target enzymes) .
- Validation: Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Q. How do structural modifications (e.g., diazenyl substituents) impact bioactivity?
Introducing electron-withdrawing groups (e.g., -NO₂ or -Cl) at the phenyl or pyrazole rings enhances antimicrobial or antioxidant activity. For example:
- Derivative synthesis : Diazotization of aryl amines followed by coupling with 3,5-dimethylpyrazole yields analogs with extended conjugation (e.g., (Z)-1-(4-chlorophenyl)-2-(4-nitrophenyldiazenyl) variants) .
- Bioactivity testing : Minimum inhibitory concentration (MIC) assays against S. aureus show improved activity (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL) .
Q. How should researchers address contradictions in reported crystallographic or spectroscopic data?
- Data reconciliation : Compare unit cell parameters (e.g., V = 1974.6 ų vs. literature values) and hydrogen-bonding networks .
- Error sources : Check for solvent inclusion in crystals or temperature-dependent phase changes. Re-refinement with updated SHELXL versions may resolve discrepancies .
- Collaborative validation : Share .cif files with platforms like the Cambridge Structural Database for peer verification .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
